Azocan-1-yl(pyridin-3-yl)methanone
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Overview
Description
Azocan-1-yl(pyridin-3-yl)methanone is a chemical compound that features a unique structure combining an azocane ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azocan-1-yl(pyridin-3-yl)methanone can be achieved through several methods. One notable approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it a promising route for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions (MCRs). These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials. For instance, a one-pot synthesis involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide has been reported .
Chemical Reactions Analysis
Types of Reactions: Azocan-1-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones is a notable example .
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Substitution: Multicomponent reactions involving aryl aldehydes and isocyanides are employed for the synthesis of substituted derivatives.
Major Products: The major products formed from these reactions include various substituted pyridin-2-yl-methanones, which can be further functionalized for specific applications .
Scientific Research Applications
Azocan-1-yl(pyridin-3-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Azocan-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The copper-catalyzed oxidation process indicates that the compound can participate in redox reactions, which may be crucial for its biological activity . Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Azocan-1-yl(pyridin-3-yl)methanone can be compared with other pyridine-containing compounds and azocane derivatives:
Similar Compounds: Pyridin-2-yl-methanones, substituted benzothiazolyl derivatives, and pyrimidine derivatives
Uniqueness: The combination of an azocane ring with a pyridine moiety makes this compound unique. This structural feature imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
azocan-1-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-6-8-14-11-12)15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALFFGFKVLJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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